Bayogenin

Catalog No.
S647628
CAS No.
6989-24-8
M.F
C30H48O5
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bayogenin

CAS Number

6989-24-8

Product Name

Bayogenin

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1

InChI Key

RWNHLTKFBKYDOJ-JEERONPWSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C

Defense Against Rice Blast Fungus

Saponin Profiling in Medicago Truncatula

Production of Cosmetics and Domestic Detergents

Bayogenin is a pentacyclic triterpenoid, specifically a hydride of oleanane, characterized by the chemical formula C30H48O5C_{30}H_{48}O_5 . It is primarily derived from various plant sources, including Boehmeria perennis and Phytolacca species. As a natural product, Bayogenin exhibits a range of biological activities, making it a subject of interest in both pharmacological and agricultural research.

Typical of triterpenoids. It can undergo glycosylation to form derivatives such as Bayogenin 3-O-cellobioside, which enhances its biological activity . Additionally, it can be hydrolyzed under acidic conditions to yield sapogenins, which are structurally related compounds with distinct properties .

Bayogenin displays significant biological activities, including:

  • Antifungal Properties: Glycosylated forms like Bayogenin 3-O-cellobioside inhibit the germination and appressorium formation of fungal spores, particularly against Magnaporthe oryzae, the rice blast fungus .
  • Enzyme Inhibition: It has been shown to inhibit glycogen phosphorylase in rabbit muscle, suggesting potential applications in metabolic regulation .
  • Anti-inflammatory Effects: Bayogenin has also been reported to inhibit prostaglandin synthesis, indicating possible anti-inflammatory properties .

Bayogenin can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from plant sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis may involve the use of starting materials that undergo cyclization and functional group modifications to yield Bayogenin.
  • Biotransformation: Microbial fermentation processes can also be employed to convert simpler precursors into Bayogenin .

Bayogenin has several applications across different fields:

  • Agriculture: Its antifungal properties make it a potential candidate for developing plant protection agents against fungal pathogens .
  • Pharmaceuticals: Due to its enzyme inhibitory and anti-inflammatory activities, it is studied for potential therapeutic uses in metabolic disorders and inflammatory diseases .
  • Cosmetics: The compound's bioactive properties may also find applications in cosmetic formulations aimed at skin health.

Research indicates that Bayogenin interacts with various biological targets:

  • Pathogen Resistance: Studies show that glycosylated derivatives enhance resistance against fungal pathogens in plants, suggesting a role in plant defense mechanisms .
  • Metabolic Enzymes: Its inhibition of glycogen phosphorylase suggests interactions with metabolic pathways relevant to energy metabolism in animals .

Bayogenin is related to several other triterpenoids and saponins. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Oleanolic AcidTriterpenoidCommonly found in olive oil; known for anti-inflammatory effects.
GlycyrrhizinSaponinDerived from licorice root; exhibits antiviral properties.
GinsenosideSaponinFound in ginseng; known for adaptogenic effects.
SoyasapogenolTriterpenoidExhibits antifungal activity without insecticidal effects.

Bayogenin's uniqueness lies in its specific antifungal activity and its ability to enhance plant defense mechanisms through glycosylation, setting it apart from other triterpenoids and saponins .

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

488.35017463 g/mol

Monoisotopic Mass

488.35017463 g/mol

Heavy Atom Count

35

Wikipedia

Bayogenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15

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